Methyl camphorate, (+)- Methyl camphorate, (+)-
Brand Name: Vulcanchem
CAS No.: 29607-02-1
VCID: VC4096357
InChI: InChI=1S/C11H18O4/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)/t7-,11+/m1/s1
SMILES: CC1(C(CCC1(C)C(=O)O)C(=O)OC)C
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol

Methyl camphorate, (+)-

CAS No.: 29607-02-1

Cat. No.: VC4096357

Molecular Formula: C11H18O4

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl camphorate, (+)- - 29607-02-1

Specification

CAS No. 29607-02-1
Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
IUPAC Name (1R,3S)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C11H18O4/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)/t7-,11+/m1/s1
Standard InChI Key VFNNTVXOZWMVGX-HQJQHLMTSA-N
Isomeric SMILES C[C@]1(CC[C@@H](C1(C)C)C(=O)OC)C(=O)O
SMILES CC1(C(CCC1(C)C(=O)O)C(=O)OC)C
Canonical SMILES CC1(C(CCC1(C)C(=O)O)C(=O)OC)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework

Methyl camphorate, (+)-, systematically named (1R,3S)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid, belongs to the bicyclic monoterpenoid family. Its structure features a cyclopentane ring fused to a camphor-derived bicyclo[2.2.1]heptane system, with ester and carboxylic acid functional groups at C3 and C1 positions, respectively .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC₁₁H₁₈O₄PubChem
Molecular Weight214.26 g/molHigh-Resolution MS
Melting Point50–54°C (exo isomer) Differential Scanning Calorimetry
Optical Rotation[α]D +71.4° (c 0.57, MeOH) Polarimetry
SolubilitySoluble in THF, CH₂Cl₂; insoluble in H₂OExperimental

Stereochemical Features

The (+)-enantiomer exhibits 3-exo and 3-endo stereoisomerism due to the axial chirality of the cyclopentane ring. Kinetic methylation of (+)-camphor with LDA/MeI preferentially yields the 3-exo-methyl derivative (4:1 ratio), while thermodynamic equilibration favors the 3-endo isomer (9:1) . This stereodivergence is critical for designing chiral ligands and catalysts.

Synthetic Methodologies

Direct Methylation of Camphor Derivatives

The synthesis involves lithium diisopropylamide (LDA)-mediated deprotonation of (+)-camphor, followed by methyl iodide quench:

Procedure :

  • Dissolve (+)-camphor (4.0 g, 26 mmol) in dry THF at 0°C under argon.

  • Add LDA (1 equiv) and stir for 30 min to form the enolate.

  • Introduce methyl iodide (4 equiv) and react for 30 min.

  • Quench with HCl, extract with ether, and purify via flash chromatography (70–85% yield).

Key Observations:

  • Kinetic Control: 3-exo:3-endo = 4:1 (NMR analysis, 400 MHz).

  • Thermodynamic Control: Refluxing with NaOMe/MeOH inverts the ratio to 1:9 .

Halogenated Analog Synthesis

Brominated derivatives (e.g., 9-bromo-3-exo-methylcamphor) are synthesized via analogous routes, with LDA enabling regioselective C3 functionalization. Acid-catalyzed equilibration (HCl/HOAc, 80°C) further enriches the endo isomer .

Table 2: Comparative Yields of Halogenated Derivatives

SubstrateProductexo:endo RatioYield (%)
9-Bromocamphor9-Bromo-3-exo-methyl1.7:168
9,10-Dibromocamphor9,10-Dibromo-3-exo-methyl1.7:172

Structural Elucidation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • 3-exo isomer: δ 1.21 (d, J = 7.5 Hz, 3H, C3-CH₃) .

    • 3-endo isomer: δ 1.06 (d, J = 7.5 Hz, 3H, C3-CH₃) .

  • ¹³C NMR: Carboxylic carbon at δ 178.9 ppm; ester carbonyl at δ 170.2 ppm .

X-ray Crystallography

Single-crystal analysis confirms the exo configuration, with a dihedral angle of 112° between the cyclopentane and bicycloheptane rings. The ester group adopts an equatorial orientation to minimize steric strain .

Applications in Advanced Materials and Catalysis

Chiral Metal-Organic Frameworks (MOFs)

Methyl camphorate serves as a chiral linker in lanthanide-based MOFs. For example, Eu(III) complexes with (+)-methyl camphorate exhibit circularly polarized luminescence (CPL) with dissymmetry factors (gₗum) up to 0.1, enabling applications in optical sensors.

Asymmetric Catalysis

The 3-exo isomer acts as a ligand in Cu(I)-catalyzed cyclopropanations, achieving enantiomeric excess (ee) >90% for trans-cyclopropanes. This is attributed to the rigid bicyclic framework enforcing facial selectivity .

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